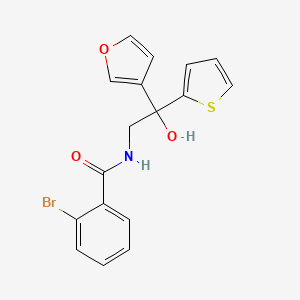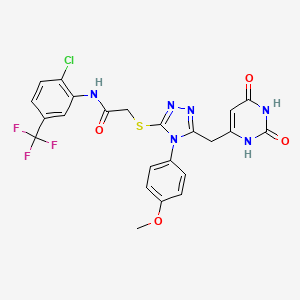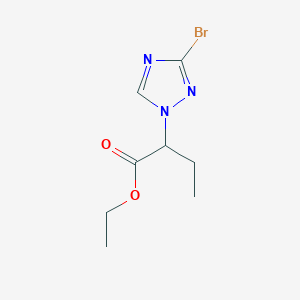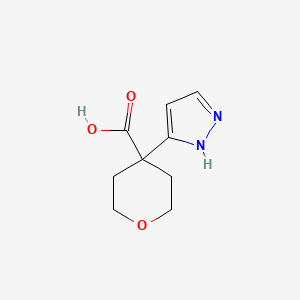
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1478425-38-5 . It has a molecular weight of 196.21 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-(1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 196.21 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid falls within the category of pyrazole carboxylic acid derivatives, which are notable for their broad range of biological activities. These compounds are pivotal in organic chemistry due to their versatile synthetic applicability and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review aims to provide an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, showcasing their importance in medicinal chemistry (Cetin, 2020).
Role in Heterocyclic Compounds Synthesis
The reactivity of derivatives related to pyrazole, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their value as building blocks for synthesizing various heterocyclic compounds. These compounds serve as precursors for crafting heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, underlining their utility in organic synthesis and dye production. This comprehensive review focuses on the preparation, reactivity, and application of these derivatives in generating a wide array of heterocyclic compounds and dyes, emphasizing their significance in synthetic chemistry and materials science (Gomaa & Ali, 2020).
Biotechnological Production Routes
Exploring biotechnological routes for producing valuable chemicals from biomass, such as lactic acid, underscores the potential of using derivatives like 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid as precursors or intermediates. Lactic acid, a significant hydroxycarboxylic acid derived from biomass fermentation, serves as a key feedstock for green chemistry, enabling the production of chemicals like pyruvic acid, acrylic acid, and lactate ester. This review article highlights the advancements in producing these chemicals from lactic acid via biotechnological routes, suggesting a shift towards more sustainable chemical production processes (Gao, Ma, & Xu, 2011).
Synthesis and Pharmacological Properties
The comprehensive review on pyrazole and its pharmacological properties provides an in-depth analysis of the heterocyclic chemistry of pyrazoles, including 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid derivatives. Pyrazole's significance in pharmaceutical compounds and drugs is highlighted, with a focus on its basic and unsaturated nature due to the presence of double bonds. This review covers the structure, chemical properties, nomenclature, synthetic approaches, and biological activities of pyrazole derivatives, offering valuable insights for future medicinal and pharmaceutical research (Bhattacharya et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-(1H-pyrazol-5-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDNZHHLFRLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

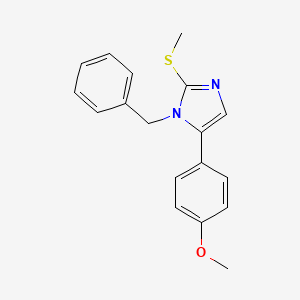

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
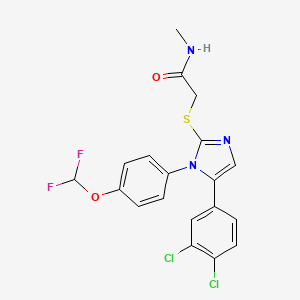
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
